molecular formula C21H19N3O3S2 B2600562 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 923146-47-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2600562
CAS No.: 923146-47-8
M. Wt: 425.52
InChI Key: DUSSETHQELSSKC-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide: is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzothiazole ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Naphthalene Moiety: The final step is the acylation of the benzothiazole derivative with naphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the synthesis of novel compounds.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the dimethylsulfamoyl group may interact with proteins, affecting their function. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide is unique due to its combination of a benzothiazole ring, a naphthalene moiety, and a dimethylsulfamoyl group

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-24(2)29(26,27)16-10-11-18-19(13-16)28-21(22-18)23-20(25)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSSETHQELSSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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